molecular formula C7H11NO3 B026120 Tiglylglycine CAS No. 35842-45-6

Tiglylglycine

Cat. No. B026120
CAS RN: 35842-45-6
M. Wt: 157.17 g/mol
InChI Key: WRUSVQOKJIDBLP-HWKANZROSA-N
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Description

Tiglylglycine is an N-acylglycine that is glycine with an amine hydrogen substituted by a 2-methylbut-2-enoyl (tiglyl) group . It has a role as a metabolite and is functionally related to glycine .


Synthesis Analysis

Tiglylglycine is an intermediate product of the catabolism of isoleucine . It is increased in the urine of patients with beta-ketothiolase deficiency or with disorders of propionate metabolism .


Molecular Structure Analysis

The molecular formula of Tiglylglycine is C7H11NO3 . The IUPAC name is 2- [ [ ( E )-2-methylbut-2-enoyl]amino]acetic acid . The molecular weight is 157.17 g/mol .


Chemical Reactions Analysis

Tiglylglycine is a metabolite of isoleucine and valine . It can be elevated in urine of patients with beta-ketothiolase deficiency or with disorders of propionate metabolism .


Physical And Chemical Properties Analysis

The molecular weight of Tiglylglycine is 157.17 g/mol . The molecular formula is C7H11NO3 .

Scientific Research Applications

Isoleucine Metabolism

  • Application : Tiglylglycine (TG) is an intermediate product in the catabolism of isoleucine . It’s increased in the urine of patients with certain metabolic disorders .
  • Methods : The presence of TG is usually detected through urinary organic acid analysis .
  • Results : TG was found to be increased in the urine of patients with beta-ketothiolase deficiency and propionyl-CoA carboxylase deficiency .

Propionate Metabolism

  • Application : Elevated levels of TG are identified in the urine of patients with disorders of propionate metabolism .
  • Methods : Diagnosis is often made by demonstrating metabolic acidosis and ketosis, by urinary organic acid analysis .
  • Results : TG is increased in the urine of patients with propionic acidemia, a disorder characterized by deficient propionyl-CoA carboxylase activity .

Disorders of the Respiratory Chain

  • Application : TG is implicated as a useful diagnostic marker in disorders of the respiratory chain .
  • Methods : The presence of TG is usually detected through urinary organic acid analysis .
  • Results : TG was found to be increased in the urine of patients with enzyme-confirmed disorders of the respiratory chain .

Beta-Ketothiolase Deficiency

  • Application : TG is increased in the urine of patients with beta-ketothiolase deficiency .
  • Methods : Diagnosis is often made by demonstrating metabolic acidosis and ketosis, by urinary organic acid analysis .
  • Results : TG is increased in the urine of patients with beta-ketothiolase deficiency, a disorder characterized by deficient mitochondrial acetoacetyl-CoA thiolase activity .

Diagnostic Marker in Disorders of the Respiratory Chain

  • Application : TG is implicated as a useful diagnostic marker in disorders of the respiratory chain .
  • Methods : The presence of TG is usually detected through urinary organic acid analysis . A method for the synthesis of TG and tiglyl [13C, 15N]glycine and the development of a stable isotope dilution mass spectrometric assay for TG has been presented .
  • Results : TG was increased in the urine from all of the patient groups. The increased TG excretion did not persist in one patient with a respiratory chain defect, which suggests that, in some patients, multiple sample analysis may be necessary to identify a respiratory chain defect .

Stable Isotope Dilution Mass Spectrometric Assay

  • Application : A method for the synthesis of TG and tiglyl [13C, 15N]glycine and the development of a stable isotope dilution mass spectrometric assay for TG has been presented .
  • Methods : The presence of TG is usually detected through urinary organic acid analysis . A method for the synthesis of TG and tiglyl [13C, 15N]glycine and the development of a stable isotope dilution mass spectrometric assay for TG has been presented .
  • Results : TG was increased in the urine from all of the patient groups. The increased TG excretion did not persist in one patient with a respiratory chain defect, which suggests that, in some patients, multiple sample analysis may be necessary to identify a respiratory chain defect .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUSVQOKJIDBLP-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317636
Record name Tiglylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tiglylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tiglylglycine

CAS RN

35842-45-6
Record name Tiglylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35842-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiglylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035842456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiglylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Tigloylglycine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF97P3227C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tiglylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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